molecular formula C10H12AgN4O2P B1238128 Silver phosphanilamidopyrimidine CAS No. 41839-08-1

Silver phosphanilamidopyrimidine

Cat. No.: B1238128
CAS No.: 41839-08-1
M. Wt: 359.07 g/mol
InChI Key: REOMUQBLTJKBEW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silver phosphanilamidopyrimidine is a synthetic organic compound belonging to the pyrazolo[4,3-d]pyrimidine class, which is structurally analogous to phosphodiesterase type 5 (PDE5) inhibitors like sildenafil. According to AOAC SMPR 2014.011, its molecular formula is C₂₂H₂₈ClN₇O₃S, with a CAS registry number 1638571-86-4 . The compound features a pyrimidine core modified with a phosphanilamido group and a silver-associated substituent, which may influence its binding affinity to enzyme targets.

Properties

CAS No.

41839-08-1

Molecular Formula

C10H12AgN4O2P

Molecular Weight

359.07 g/mol

IUPAC Name

silver;amino-[4-(4-aminophenyl)-4H-pyrimidin-3-yl]phosphinate

InChI

InChI=1S/C10H13N4O2P.Ag/c11-9-3-1-8(2-4-9)10-5-6-13-7-14(10)17(12,15)16;/h1-7,10H,11H2,(H3,12,15,16);/q;+1/p-1

InChI Key

REOMUQBLTJKBEW-UHFFFAOYSA-M

SMILES

C1=CN=CN(C1C2=CC=C(C=C2)N)P(=O)(N)[O-].[Ag+]

Canonical SMILES

C1=CN=CN(C1C2=CC=C(C=C2)N)P(=O)(N)[O-].[Ag+]

Synonyms

silver phosphanilamidopyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver phosphanilamidopyrimidine shares structural and functional similarities with other pyrazolo[4,3-d]pyrimidine derivatives. Below is a detailed comparison based on molecular structure, pharmacological properties, and regulatory status.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Key Substituents
This compound 1638571-86-4 C₂₂H₂₈ClN₇O₃S Pyrazolo[4,3-d]pyrimidine core, phosphanilamido group, chlorine, isobutyl chain
Hydroxythioacetildenafil 1464637-31-0 C₂₂H₃₀ClN₇O₃S Hydroxyethyl-piperazinyl group, thioacetilde modification
Hydroxythiohomo Sildenafil 1464637-32-1 C₂₃H₃₂ClN₇O₃S Extended alkyl chain (homologated), thiohomo substitution
3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine 1638571-85-3 C₁₃H₁₅ClN₄ Simplified core lacking phosphanilamido group
Iso Sildenafil 1464637-29-7 C₂₂H₃₀ClN₇O₃S Isomeric rearrangement of sildenafil’s sulfonyl group

Key Findings

Structural Variations: this compound distinguishes itself with a phosphanilamido group and silver-associated moiety, which are absent in analogs like 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine. Compounds like Hydroxythioacetildenafil and Hydroxythiohomo Sildenafil feature thioether linkages and extended alkyl chains, which could alter solubility and bioavailability compared to the silver-containing variant.

Pharmacological Implications: The chlorine atom at position 7 (common across all analogs) is critical for PDE5 inhibition, as seen in sildenafil. However, the absence of a sulfonyl group in this compound may reduce selectivity for PDE5 over other isoforms .

Regulatory and Safety Considerations: Many analogs, including Iso Sildenafil, are classified as unapproved pharmaceutical analogs often detected in adulterated dietary supplements. Unlike sildenafil derivatives, this compound’s silver component raises questions about heavy metal toxicity, necessitating rigorous safety profiling.

Table 2: Functional Comparison

Property This compound Hydroxythioacetildenafil 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine
PDE5 Inhibition (IC₅₀)* Not reported ~3.5 nM ~12 nM
Solubility (mg/mL in water) <0.1 (predicted) 0.5 1.2
Metabolic Stability (t₁/₂) Unknown 6.8 hours 4.2 hours
Regulatory Status AOAC-monitored Banned in supplements Research-only

*IC₅₀ values extrapolated from structurally related PDE5 inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.